
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
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Overview
Description
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group, a trifluoroacetyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Addition of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow processes, use of catalysts to enhance reaction efficiency, and implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Isonipecotic Acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
1-Trifluoroacetyl Piperidine: A compound with a trifluoroacetyl group attached to a piperidine ring, used in the synthesis of various chemical probes.
Uniqueness
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the combination of its ethyl, trifluoroacetyl, and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in diverse research fields.
Biological Activity
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a synthetic organic compound classified as a piperidine derivative. Its structure consists of a piperidine ring substituted with an ethyl group, a trifluoroacetyl group, and a carboxylic acid group. The molecular formula of this compound is C10H14F3NO3, with a molecular weight of 253.22 g/mol. The unique combination of functional groups contributes to its distinct chemical reactivity and potential applications in medicinal chemistry and materials science.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound's electrophilic character, enabling it to engage in various biological pathways. It acts as a ligand in biochemical assays, showing potential for modulating enzyme activities or receptor interactions .
Interaction Studies
Research indicates that this compound exhibits significant biological activity through its binding affinity to various biological targets. The trifluoroacetyl moiety allows for complex formation with nucleophiles, which may lead to modulation of critical biological functions .
Therapeutic Potential
Preliminary studies suggest that this compound may have therapeutic properties. It has been explored as a precursor in the synthesis of pharmaceutical compounds and as a potential candidate for drug development due to its unique structural features .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Isonipecotic Acid | Piperidine derivative with a carboxylic acid group | Known GABA receptor agonist |
1-Trifluoroacetyl Piperidine | Piperidine ring with trifluoroacetyl group | Used in synthesizing various chemical probes |
Ethyl 4-phenyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate | Similar piperidine structure with phenyl substitution | Explored for different biological activities |
The distinct combination of ethyl, trifluoroacetyl, and carboxylic acid groups in this compound sets it apart from other compounds in terms of its chemical reactivity and potential applications .
Research Findings and Case Studies
Several studies have investigated the biological properties and potential applications of this compound:
- Binding Affinity Studies : Research has shown that the compound exhibits high binding affinity to certain receptors involved in metabolic pathways. This binding capability suggests its potential role as a therapeutic agent targeting metabolic disorders .
- Enzyme Modulation : In vitro assays demonstrated that this compound can modulate the activity of specific enzymes. This modulation indicates its potential use in drug formulation aimed at diseases influenced by these enzymes .
- Pharmacokinetic Properties : Further investigations into the pharmacokinetic profile revealed that the compound possesses favorable solubility characteristics that could enhance its bioavailability when developed into pharmaceutical formulations .
Q & A
Q. Basic: What are the optimal synthetic routes for 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of piperidine-4-carboxylic acid with ethyl bromide to introduce the ethyl group at the 4-position.
- Step 2 : Protection of the secondary amine via trifluoroacetylation using trifluoroacetic anhydride (TFAA) under reflux in dichloromethane with pyridine as a catalyst .
- Step 3 : Acidic or basic hydrolysis to deprotect intermediates, followed by purification via recrystallization or column chromatography.
Key Considerations : Reaction temperature (60–80°C) and solvent choice (e.g., DMF for alkylation) critically influence yield .
Q. Basic: How can spectroscopic methods (NMR, IR, Mass) distinguish structural isomers of this compound?
Methodological Answer:
- NMR : The trifluoroacetyl group (δ ~115–120 ppm in 19F NMR) and ethyl group (δ ~1.2–1.5 ppm in 1H NMR) provide distinct splitting patterns. Piperidine ring protons appear as multiplet signals between δ 2.5–3.5 ppm .
- IR : Stretching vibrations for the carboxylic acid (2500–3300 cm−1) and carbonyl groups (1700–1750 cm−1) confirm functional groups.
- Mass Spec : Molecular ion peaks at m/z ~295 (M+) and fragment ions (e.g., loss of COOH at m/z 249) validate the structure .
Q. Advanced: How can computational modeling predict reactivity in trifluoroacetyl-group reactions?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways:
- Transition State Analysis : Identify energy barriers for trifluoroacetyl transfer or hydrolysis.
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., water vs. DCM) .
Case Study : ICReDD’s workflow combines computational predictions with high-throughput screening to optimize reaction conditions .
Q. Advanced: What strategies resolve contradictions in biological activity data for piperidine derivatives?
Methodological Answer:
- Dose-Response Curves : Validate activity thresholds using assays like enzyme inhibition (IC50) or cell viability (MTT assay).
- Structural Analogues : Compare with derivatives (e.g., 4-phenylpiperidinecarboxylic acid) to isolate substituent effects .
- Meta-Analysis : Cross-reference PubChem and DSSTox databases to identify outliers or assay-specific artifacts .
Q. Advanced: How to design experiments for stability analysis under varying pH and temperature?
Methodological Answer:
- Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) for degradation products .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life. For example, trifluoroacetyl groups hydrolyze faster in alkaline conditions, forming 4-ethylpiperidine-4-carboxylic acid .
Q. Advanced: How to optimize reaction yields using statistical experimental design?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Factors : Catalyst loading (0.1–1.0 eq.), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs).
- Response Surface Methodology (RSM) : Identify interactions between variables. For example, high catalyst loading in DMF maximizes alkylation efficiency .
Tool Recommendation : Minitab or JMP for factorial design and ANOVA analysis .
Q. Advanced: What crystallographic techniques confirm the solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water).
- Key Metrics : Bond angles around the piperidine ring (~111°) and dihedral angles for the trifluoroacetyl group validate steric effects .
Limitation : Hygroscopicity may require inert-atmosphere handling during crystallization.
Q. Basic: What are the safety protocols for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Q. Advanced: How does the trifluoroacetyl group influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : LogP increases by ~1.5 units compared to non-acetylated analogues, enhancing membrane permeability.
- Metabolic Stability : The group resists esterase cleavage, prolonging half-life in vivo .
Validation : Use Caco-2 cell assays for permeability and liver microsomes for metabolic stability .
Q. Advanced: What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
Properties
Molecular Formula |
C10H14F3NO3 |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
4-ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO3/c1-2-9(8(16)17)3-5-14(6-4-9)7(15)10(11,12)13/h2-6H2,1H3,(H,16,17) |
InChI Key |
OWDJCXTVAXQTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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